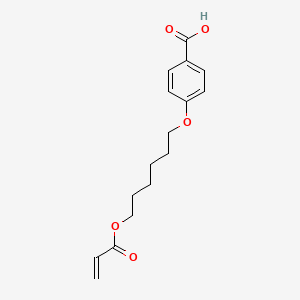











|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1)(=[O:4])[CH:2]=[CH2:3].CC(=CC)C.Cl([O-])=[O:27].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>O.C(O)(C)(C)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]([OH:27])=[O:18])=[CH:15][CH:14]=1)(=[O:4])[CH:2]=[CH2:3] |f:2.3,4.5.6.7|
|


|
Name
|
4-(6'-acryloyloxyhexyloxy)benzaldehyde
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCCCCOC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
232 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
|
Name
|
monohydrate
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 2 liter three-necked round-bottomed flask, fitted with a mechanical stirrer
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 12 hours at ambient temperature at which time the organic solvents
|
|
Duration
|
12 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated by rotary evaporator
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was then dissolved in diethyl ether (500 mL)
|
|
Type
|
ADDITION
|
|
Details
|
by addition of 4N HCl
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured into a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from ethanol
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)OCCCCCCOC1=CC=C(C(=O)O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |